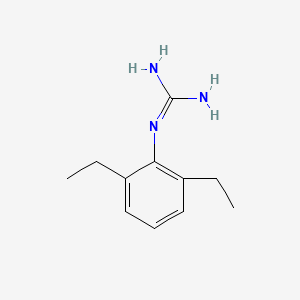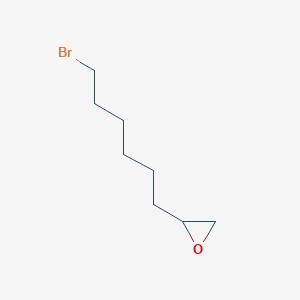
2-(6-Bromohexyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromohexyl)oxirane is an organic compound with the molecular formula C8H15BrO. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a bromine atom attached to a six-carbon alkyl chain, which is in turn connected to an oxirane ring. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(6-Bromohexyl)oxirane involves the reaction of 2-chlorohexanal with sodium hydroxide to form 2-hexanal. This intermediate is then reacted with bromoethane, followed by an epoxidation reaction to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromohexyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Sodium hydroxide, potassium cyanide, and amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(6-hydroxyhexyl)oxirane, while ring-opening with amines can produce amino alcohols.
Aplicaciones Científicas De Investigación
2-(6-Bromohexyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening and substitution reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromohexyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The bromine atom also serves as a good leaving group, facilitating substitution reactions. These properties allow the compound to interact with various molecular targets and pathways, leading to the formation of diverse chemical products .
Comparación Con Compuestos Similares
2-(6-Bromohexyl)oxirane can be compared with other similar compounds such as:
1-Bromo-2-(6-bromohexyl)ethane: Similar in structure but lacks the oxirane ring.
2-(6-Chlorohexyl)oxirane: Similar but with a chlorine atom instead of bromine.
2-(6-Hydroxyhexyl)oxirane: Similar but with a hydroxyl group instead of bromine.
The uniqueness of this compound lies in its combination of the oxirane ring and the bromine atom, which imparts specific reactivity and makes it useful in various chemical transformations .
Propiedades
Fórmula molecular |
C8H15BrO |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
2-(6-bromohexyl)oxirane |
InChI |
InChI=1S/C8H15BrO/c9-6-4-2-1-3-5-8-7-10-8/h8H,1-7H2 |
Clave InChI |
CSOJDWCBTXEKGP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)

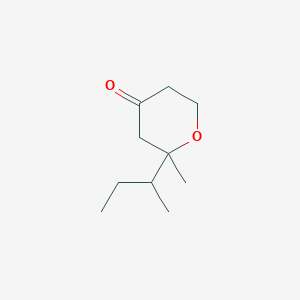
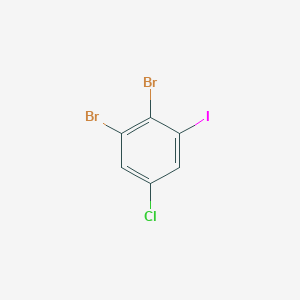
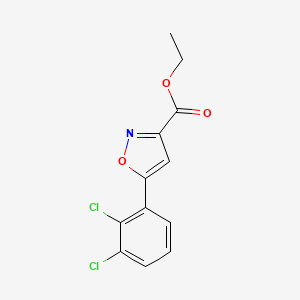
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)
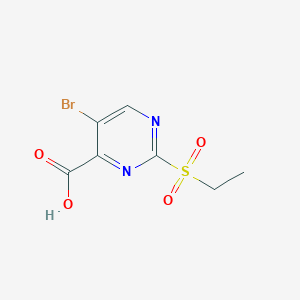
![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)
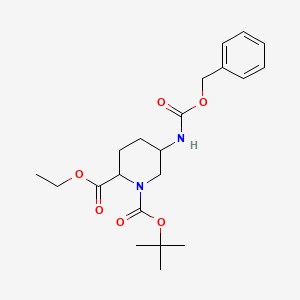
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
